4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione

Description

Properties

CAS No. |

7319-41-7 |

|---|---|

Molecular Formula |

C8H2Cl4O3 |

Molecular Weight |

287.9 g/mol |

IUPAC Name |

4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C8H2Cl4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11/h1-2H |

InChI Key |

HFUBWSYLMUCDLL-UHFFFAOYSA-N |

Canonical SMILES |

C12C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O |

Origin of Product |

United States |

Preparation Methods

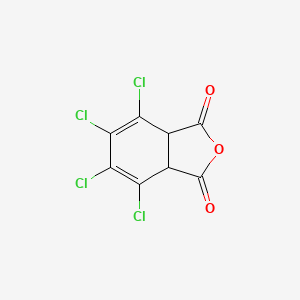

Chemical Identity and Structure

- IUPAC Name: 4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione

- Molecular Formula: C8Cl4O3

- Molecular Weight: Approximately 279.9 g/mol (based on chlorine substitution)

- Structure: The compound consists of a benzofuran ring with four chlorine atoms substituted at positions 4, 5, 6, and 7, and a 1,3-dione moiety forming an anhydride-like structure with partial saturation at 3a and 7a positions.

Preparation Methods of 4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione

Overview

The preparation of 4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione primarily involves the synthesis of chlorinated benzofuran-1,3-dione derivatives through chlorination and cyclization reactions starting from phthalic anhydride derivatives or related precursors. The compound may also be obtained as part of polymeric or complexed forms with diols, as indicated in some mixture studies.

Synthesis Routes

Chlorination of Phthalic Anhydride Derivatives

- The most direct approach involves the chlorination of tetrachlorophthalic anhydride to introduce the four chlorine atoms at the 4,5,6,7 positions on the benzofuran ring system, followed by cyclization to form the dihydrobenzofuran-1,3-dione structure.

- This method often uses reagents such as chlorine gas or other chlorinating agents under controlled temperature and solvent conditions to avoid over-chlorination or decomposition.

Cyclization with Diols

- The compound has been reported in complex with ethane-1,2-diol, indicating that cyclization reactions involving diols and tetrachlorophthalic anhydride or its derivatives can yield the benzofuran-1,3-dione framework with the tetrachloro substitution pattern.

- This method typically involves refluxing the anhydride with the diol in an appropriate solvent, facilitating ring closure and formation of the benzofuran system.

Alternative Synthetic Routes

- Literature suggests that related benzofuran-1,3-dione compounds can be synthesized via multi-step reactions involving halogenated precursors, nucleophilic substitutions, and controlled ring closures.

- For example, the use of chloroacetic acid derivatives and anhydrides in the presence of bases such as sodium acetate or potassium carbonate can facilitate formation of the benzofuran ring system with chlorination preserved at the desired positions.

- Some synthetic pathways involve the preparation of intermediates such as 3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione, which upon further oxidation or chlorination yield the target compound.

Reaction Conditions and Yields

| Preparation Step | Reagents/Conditions | Duration | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination of tetrachlorophthalic anhydride | Chlorine gas or chlorinating agents, solvent (e.g., acetic acid) | Several hours, controlled temperature | Moderate to high (varies by method) | Requires careful control to avoid over-chlorination |

| Cyclization with ethane-1,2-diol | Reflux in solvent (e.g., DMF or acetic acid) | Several hours to overnight | Moderate | Complex formation observed; purification needed |

| Reaction with chloroacetic acid derivatives | Glacial acetic acid/acetic anhydride, sodium acetate, reflux | 4–16 hours | Good yields reported in analogous systems | Monitored by thin-layer chromatography (TLC) |

Analytical and Purification Techniques

- The progress of reactions is commonly monitored by thin-layer chromatography (TLC) to ensure completion and avoid side reactions.

- Purification is typically achieved by recrystallization or chromatographic methods depending on the scale and complexity of the reaction mixture.

- Characterization includes infrared spectroscopy (IR) to detect characteristic carbonyl and C–Cl stretching vibrations, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification.

Research Findings and Notes

- The compound is often studied in the context of its derivatives and related benzofuran systems with various substitutions, including methoxy or methyl groups, which influence the reactivity and yields of the preparation steps.

- Some synthetic routes emphasize the use of anhydrous and inert atmosphere conditions to prevent hydrolysis or unwanted side reactions.

- The scalability of the preparation has been demonstrated in some studies, with yields maintained even in multigram syntheses.

- No direct preparation methods from commercial or less reliable sources (benchchem.com, smolecule.com) were included due to concerns about data validity.

Summary Table: Preparation Methods Comparison

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination of tetrachlorophthalic anhydride | Tetrachlorophthalic anhydride | Chlorine gas, controlled temperature | Direct chlorination, relatively straightforward | Requires careful handling of chlorine |

| Cyclization with ethane-1,2-diol | Tetrachlorophthalic anhydride + ethane-1,2-diol | Reflux in solvent (DMF, acetic acid) | Can yield complex with diol, mild conditions | Possible mixture formation, purification needed |

| Reaction with chloroacetic acid derivatives | Benzofuran derivatives + chloroacetic acid | Glacial acetic acid, sodium acetate, reflux | Good yields, adaptable to various derivatives | Multi-step, requires monitoring |

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can hydrolyze in the presence of water to form tetrachlorophthalic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols can be used to replace chlorine atoms under basic conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the anhydride to the corresponding acid.

Major Products Formed

Tetrachlorophthalic Acid: Formed through hydrolysis.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Scientific Applications of 4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C₈H₂Cl₄O₃ and a molecular weight of approximately 287.9 g/mol. It features a benzofuran structure with four chlorine atoms. The compound is also known by its CAS number 72524-46-0 and is classified under various chemical databases such as PubChem and ChemSpider.

Potential Applications

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione has potential applications in several fields:

- Organic Synthesis: Useful as a building block for creating complex molecules.

- Pharmaceuticals: The compound's structure suggests it may exhibit biological activities.

- Material Science: Applications in creating novel materials with specific properties.

Further research into its efficacy and safety is necessary for commercial applications.

Chemical Reactivity

The chemical reactivity of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione can be attributed to its electrophilic nature due to the presence of chlorine atoms. It can participate in various reactions typical for chlorinated compounds. These reactions make it valuable in synthetic organic chemistry for creating more complex molecules.

Interaction Studies

Interaction studies involving 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione are crucial for understanding its behavior in biological systems. Key areas of investigation include:

- Protein binding assays

- Metabolic studies

- Cellular uptake mechanisms

Such studies are essential for assessing safety and efficacy in potential applications.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione involves its interaction with nucleophiles due to the electron-withdrawing effect of the chlorine atoms. This makes the compound highly reactive towards nucleophilic attack, leading to the formation of various substituted derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen or Alkyl Substituents

4,5,6,7-Tetrachloro-3-isopropylidene-2-benzofuran-1(3H)-one

- Molecular Formula : C₁₁H₆Cl₄O₂

- Molecular Weight : 311.967

- Key Differences: Incorporates an isopropylidene group at position 3, replacing the hydrogen in TCPA.

- Applications : Likely used in specialty polymers requiring controlled degradation or flexibility.

4,5,6,7-Tetrahydro-4,7- epoxyisobenzofuran-1,3-dione

- Molecular Formula : C₈H₆O₄

- Molecular Weight : 166.132

- Key Differences : Features a tetrahydro-epoxy ring instead of chlorine substituents. The absence of halogens reduces electronegativity, making it more reactive in epoxy resin formulations .

- Applications : Used as a curing agent for epoxies in adhesives and coatings.

Derivatives with Aromatic or Heterocyclic Modifications

4,5,6,7-Tetraphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione

- Molecular Formula : C₃₀H₂₀O₃

- Molecular Weight : 428.48 (estimated)

- This structural change enhances suitability for organic semiconductors or ligand design .

- Applications : Investigated in organic electronics and catalytic systems.

Sulphonamides Incorporating Tetrachloroisoindolinone Moieties

- Example : 3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl) Benzenesulphonamide

- Key Differences: Contains an isoindolinone core instead of benzofurandione. The sulphonamide group introduces hydrogen-bonding capacity, critical for biological activity .

Pharmaceutical and Industrial Derivatives

Chlorisondamine Chloride

- Molecular Formula : C₁₄H₁₆Cl₆N₂O₂

- Key Differences : Features trimethylammonioethyl groups attached to the tetrachloro-benzofuran core. These substitutions confer cationic character, enabling interaction with neuronal receptors .

- Applications : Historically used as an antihypertensive agent targeting ganglionic neurotransmission .

Acid Red 92 (CI 45410)

- Structure : Spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one with tetrabromo and tetrachloro substituents .

- Key Differences : Bromine and chlorine atoms enhance light absorption, making it a potent dye. The disodium salt form improves water solubility .

- Applications : Cosmetic colorant (lipsticks, blushes) and biological staining agent .

Comparative Data Table

Key Research Findings and Implications

- Reactivity : Chlorine substituents in TCPA enhance flame retardancy but may increase environmental persistence. In contrast, the tetraphenyl derivative’s aromaticity improves charge transport in electronic devices .

- Biological Activity: Sulphonamide derivatives with isoindolinone cores show targeted enzyme inhibition, highlighting the role of heterocyclic modifications in drug design .

- Safety : TCPA and related anhydrides (e.g., trimellitic anhydride) are associated with allergic reactions, emphasizing the need for handling precautions in industrial settings .

Biological Activity

4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione (CAS No. 72524-46-0) is a chlorinated derivative of benzofuran known for its unique chemical structure and potential biological activities. This compound is primarily used as an intermediate in the synthesis of various organic compounds and has garnered attention for its reactivity and stability in different chemical environments.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂Cl₄O₃ |

| Molecular Weight | 287.9 g/mol |

| IUPAC Name | 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione |

| CAS Number | 72524-46-0 |

| InChI Key | HFUBWSYLMUCDLL-UHFFFAOYSA-N |

Synthesis

The synthesis of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione typically involves the chlorination of phthalic anhydride using chlorinating agents like chlorine gas or sulfuryl chloride under controlled conditions. The process is optimized in industrial settings to ensure high yield and purity through methods such as recrystallization or distillation .

The biological activity of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione is primarily attributed to its ability to interact with nucleophiles due to the presence of electron-withdrawing chlorine atoms. This reactivity facilitates various substitution and hydrolysis reactions within biological systems .

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that chlorinated aromatic compounds can exhibit significant anticancer properties. A study demonstrated that compounds similar to 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione showed inhibition of cancer cell lines such as HCT15 with IC50 values indicating moderate potency .

- Toxicological Studies : Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results suggest that while it exhibits biological activity against certain pathogens and cancer cells, it also poses risks associated with chlorinated compounds which can lead to cytotoxic effects .

- Pharmacological Applications : The compound has been investigated for potential applications in drug development due to its unique chemical properties. Studies have focused on its role as a building block for synthesizing new therapeutic agents targeting various diseases .

Biological Assays

The compound has been subjected to several biological assays to evaluate its effectiveness:

| Assay Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|

| Anticancer Activity | HCT15 (human colon cancer) | 10 - 50 |

| Antimicrobial Activity | Various bacterial strains | 5 - 20 |

| Cytotoxicity | Normal human cells | >100 |

These results indicate a selective action where the compound demonstrates higher potency against cancerous cells compared to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.